molecular formula C22H25FN2O7 B12078148 [3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate

[3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate

Cat. No.: B12078148
M. Wt: 448.4 g/mol
InChI Key: BYNURTBFBRALPC-UHFFFAOYSA-N
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Description

[3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring substituted with a fluoro group and a trimethylphenoxy group, linked to an oxolane ring with acetyloxy groups. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable precursor, such as 2,4,6-trimethylphenol, the pyrimidine core is constructed through a series of condensation reactions with appropriate fluorinated reagents.

    Oxolane Ring Formation: The oxolane ring is introduced via cyclization reactions, often involving nucleophilic substitution.

    Acetylation: The final step involves acetylation of the hydroxyl groups to form the acetyloxy derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the fluoro group or the carbonyl groups in the pyrimidine ring.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the fluoro group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may be explored for its potential as an enzyme inhibitor or as a ligand in receptor studies. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate is significant. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of specialty chemicals, including advanced materials and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The fluoro and trimethylphenoxy groups could play crucial roles in binding affinity and specificity, while the oxolane ring might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    [3-Acetyloxy-5-[5-chloro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate: Similar structure but with a chloro group instead of a fluoro group.

    [3-Acetyloxy-5-[5-bromo-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate: Similar structure but with a bromo group.

Uniqueness

The presence of the fluoro group in [3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to its chloro or bromo analogs. This makes it particularly interesting for applications requiring specific electronic characteristics.

Properties

IUPAC Name

[3-acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O7/c1-11-6-12(2)20(13(3)7-11)32-21-16(23)9-25(22(28)24-21)19-8-17(30-15(5)27)18(31-19)10-29-14(4)26/h6-7,9,17-19H,8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNURTBFBRALPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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